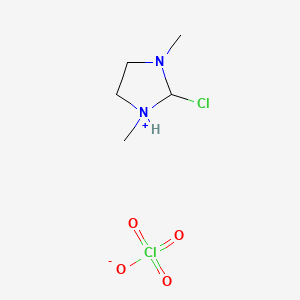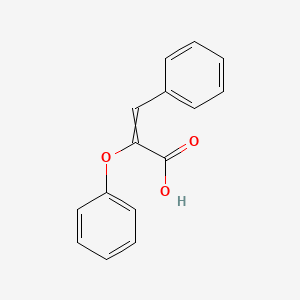
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)-, also known as (Z)-3-Phenyl-2-propenoic acid, is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group and a phenoxy group attached to the propenoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- can be achieved through several methods. One common approach involves the condensation of benzaldehyde with phenoxyacetic acid in the presence of a base, followed by the isomerization of the resulting (E)-isomer to the (Z)-isomer using a suitable catalyst . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or platinum can enhance the efficiency of the isomerization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired (Z)-isomer in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of phenylpropanol or phenylpropane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Cinnamic acid: Similar structure but with a different geometric isomerism.
Phenylacrylic acid: Lacks the phenoxy group.
Phenylpropanoic acid: Contains a saturated propanoic acid backbone.
Uniqueness
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. Its (Z)-isomerism also contributes to its specific reactivity and interactions with molecular targets .
Propriétés
Numéro CAS |
58954-64-6 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-phenoxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)14(11-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
Clé InChI |
PTOUKUHRSZKAQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
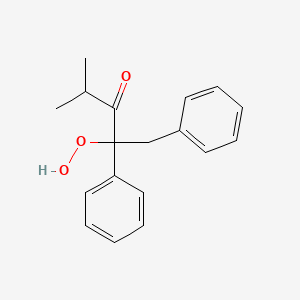
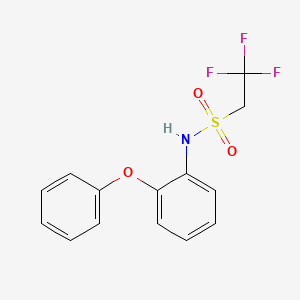
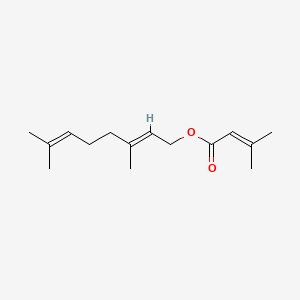
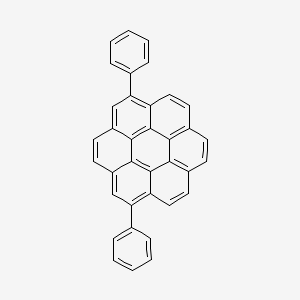

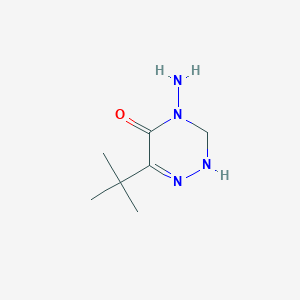
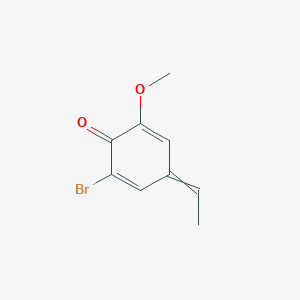
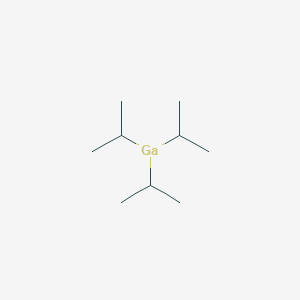
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
